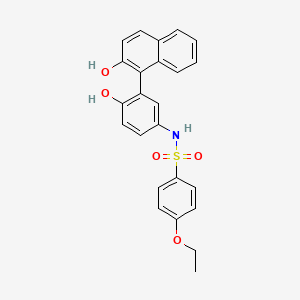

N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1H-Benzotriazol-1-ylmethyl)benzamide” is a compound that has been used as a reactant for various chemical reactions . It has an empirical formula of C14H12N4O and a molecular weight of 252.27 .

Synthesis Analysis

While specific synthesis methods for “N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline” were not found, benzotriazole derivatives have been used in a variety of reactions, including amidoalkylation reactions, substitution of the benzotriazolyl group with allyl samarium bromide, and dipolar cycloaddition reactions .Molecular Structure Analysis

The molecular structure of similar compounds like “N-(1H-Benzotriazol-1-ylmethyl)formamide” has been analyzed. It has a molecular formula of C8H8N4O and an average mass of 176.175 Da .Chemical Reactions Analysis

Benzotriazole derivatives have been used in a variety of chemical reactions. For example, “N-(1H-Benzotriazol-1-ylmethyl)benzamide” has been used in C-C bond formation reactions .Mecanismo De Acción

Target of Action

Benzotriazole derivatives, in general, have been known to bind with enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with these targets .

Mode of Action

The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It can activate and abstract the attached α-proton by stabilizing the resultant anion, thus allowing reaction with a variety of electrophiles . Benzotriazole may donate electrons to stabilize the cation formed by the loss of any other leaving group, if both are attached to the same carbon .

Biochemical Pathways

Benzotriazole derivatives have been deeply explored over the last decade and have proved their potency to treat various conditions such as cancers, microbial infections, psychotropic disorders, and many more . This suggests that they may affect a broad spectrum of biochemical pathways.

Pharmacokinetics

Benzotriazole is known to be inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions . These properties may influence the pharmacokinetics of the compound.

Result of Action

Benzotriazole derivatives have shown a broad spectrum of biological properties including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . This suggests that the compound may have similar effects.

Action Environment

Benzotriazole is known to be highly stable , which suggests that it may maintain its efficacy and stability under various environmental conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline is its high selectivity for certain metal ions. This makes it a valuable tool for the detection of these ions in complex matrices. This compound is also relatively easy to synthesize and has low toxicity, making it safe for use in laboratory experiments. However, one limitation of this compound is its limited solubility in some solvents, which can make it difficult to use in certain applications.

Direcciones Futuras

There are several future directions for the use of N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline in scientific research. One area of interest is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another area of research is the use of this compound as a reagent for the synthesis of new compounds with potential applications in materials science and drug discovery. Additionally, this compound could be used as a tool for the study of metal ion interactions in biological systems. Overall, this compound has the potential to be a valuable tool for a wide range of scientific applications.

Métodos De Síntesis

The synthesis of N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline involves the reaction of 3-chloroaniline with 1H-benzotriazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place in anhydrous conditions and is typically carried out at room temperature. The product is then purified using column chromatography, recrystallization, or other methods.

Aplicaciones Científicas De Investigación

N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. This compound can also be used as a reagent for the synthesis of various compounds, including peptides and polymers. Additionally, this compound has been used as a stabilizer for emulsions and as a corrosion inhibitor for metals.

Propiedades

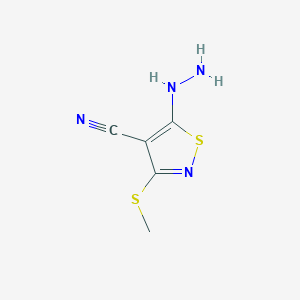

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-3-chloroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c14-10-4-3-5-11(8-10)15-9-18-13-7-2-1-6-12(13)16-17-18/h1-8,15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMRBVPZQGJYNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]prop-2-enamide](/img/structure/B2901158.png)

![3-cyclopentyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2901159.png)

![2-(3,4-dimethoxyphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2901160.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2901166.png)

![7-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2901169.png)

![16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 2-chlorobenzoate](/img/structure/B2901172.png)

![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide](/img/structure/B2901173.png)